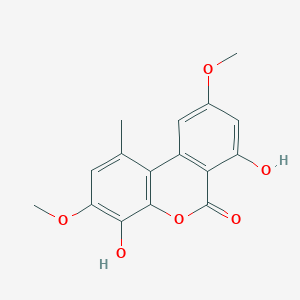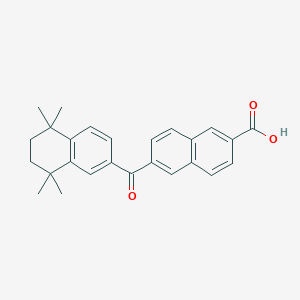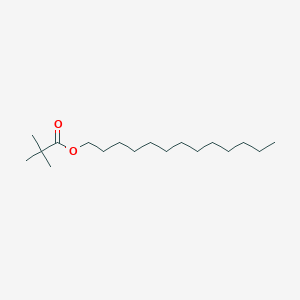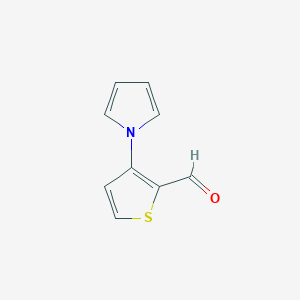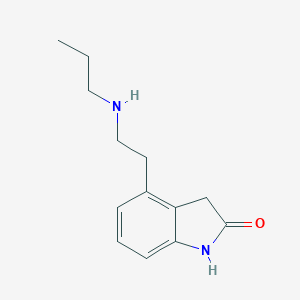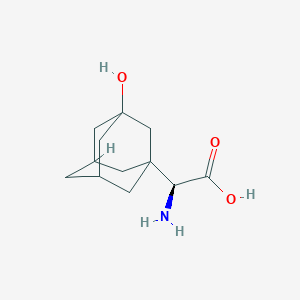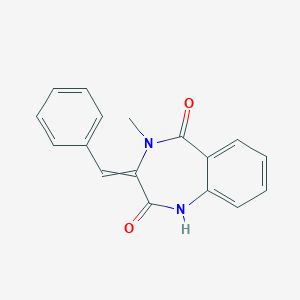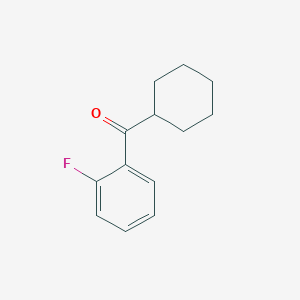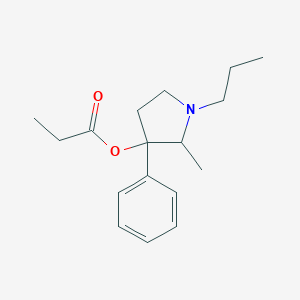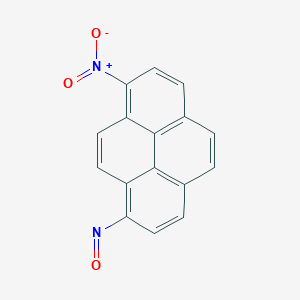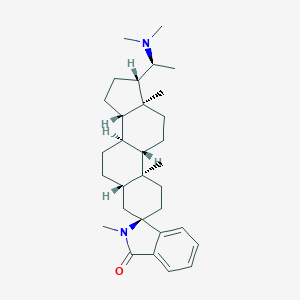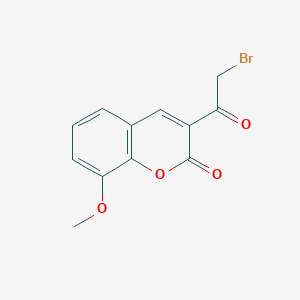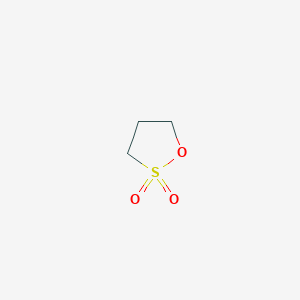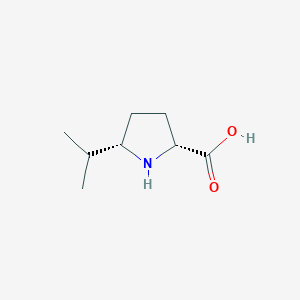
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid, also known as L-Proline, is an amino acid that is essential for protein synthesis in the human body. It is a non-essential amino acid, which means that the body can produce it on its own, but it is also found in various foods, such as meat, dairy, and eggs. L-Proline is a vital component of collagen, which is the most abundant protein in the human body, and it plays a crucial role in maintaining the structure and function of many tissues, including skin, bones, and cartilage.
Mechanism Of Action
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid acts as a precursor for the synthesis of collagen, which is essential for the structure and function of many tissues in the body. It is also involved in the biosynthesis of various neurotransmitters, such as dopamine and norepinephrine, and it plays a role in the regulation of the immune system.
Biochemical And Physiological Effects
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which may help protect against oxidative stress and inflammation. It has also been shown to have anti-inflammatory effects, which may help reduce the risk of various chronic diseases, such as cardiovascular disease, diabetes, and cancer. Additionally, (2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been found to have immunomodulatory effects, which may help regulate the immune system and reduce the risk of autoimmune diseases.
Advantages And Limitations For Lab Experiments
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid is a widely used reagent in organic synthesis and is readily available in the market. It has high stability and is relatively non-toxic, making it an ideal reagent for many lab experiments. However, its high cost and low solubility in water can be limiting factors for some experiments.
Future Directions
There are several future directions for research on (2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another area of interest is its role in the gut microbiome and its potential as a prebiotic or probiotic. Additionally, further research is needed to understand the mechanisms of action of (2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid and its effects on various biological systems.
Synthesis Methods
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid can be synthesized via several methods, including enzymatic and chemical processes. One of the most common methods is the Strecker synthesis, which involves the reaction of ammonia, formaldehyde, and hydrogen cyanide with an aldehyde or ketone to produce an α-amino acid. Another method is the asymmetric hydrogenation of pyrrolidine-2-carboxylic acid, which yields (2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid with high enantiomeric purity.
Scientific Research Applications
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid has been extensively studied for its various biochemical and physiological effects. It is used in the production of various drugs, such as antihypertensive agents, immunosuppressive agents, and anti-inflammatory drugs. It is also used as a chiral auxiliary in asymmetric synthesis, and as a ligand in organometallic chemistry.
properties
CAS RN |
110452-53-4 |
|---|---|
Product Name |
(2R,5S)-5-Isopropylpyrrolidine-2-carboxylic acid |
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2R,5S)-5-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 |
InChI Key |
PIDBLIRWSBCSPG-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@@H](N1)C(=O)O |
SMILES |
CC(C)C1CCC(N1)C(=O)O |
Canonical SMILES |
CC(C)C1CCC(N1)C(=O)O |
synonyms |
D-Proline, 5-(1-methylethyl)-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



